molecular formula C9H8O5 B048688 3-Methoxyphthalic acid CAS No. 14963-97-4

3-Methoxyphthalic acid

Cat. No.: B048688
CAS No.: 14963-97-4
M. Wt: 196.16 g/mol
InChI Key: DULQZGQVLHMCAU-UHFFFAOYSA-N
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Description

3-Methoxyphthalic acid is an organic compound with the molecular formula C₉H₈O₅ It is a derivative of phthalic acid, where a methoxy group (-OCH₃) is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxyphthalic acid can be synthesized through several methods. One common approach involves the methylation of 3-hydroxyphthalic acid using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve the catalytic oxidation of 3-methoxytoluene using an oxidizing agent like potassium permanganate or chromium trioxide. The reaction is carried out in an acidic medium to facilitate the formation of the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can yield 3-methoxyphthalic alcohol. This reaction typically uses reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with hydrobromic acid can replace the methoxy group with a bromine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Hydrobromic acid in acetic acid.

Major Products Formed:

    Oxidation: Oxidized derivatives such as 3-methoxyphthalic anhydride.

    Reduction: 3-Methoxyphthalic alcohol.

    Substitution: 3-Bromophthalic acid.

Scientific Research Applications

3-Methoxyphthalic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit certain enzymes.

    Industry: this compound is used in the production of polymers and resins, where it acts as a monomer or a cross-linking agent.

Mechanism of Action

The mechanism of action of 3-methoxyphthalic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Phthalic Acid: The parent compound, differing by the absence of the methoxy group.

    3-Hydroxyphthalic Acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-Nitrophthalic Acid: Contains a nitro group instead of a methoxy group.

Uniqueness: 3-Methoxyphthalic acid is unique due to the presence of the methoxy group, which imparts distinct chemical properties such as increased electron density on the benzene ring, affecting its reactivity and interactions with other molecules. This makes it particularly useful in specific synthetic applications and research contexts.

Properties

IUPAC Name

3-methoxyphthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O5/c1-14-6-4-2-3-5(8(10)11)7(6)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULQZGQVLHMCAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20311165
Record name 3-methoxyphthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20311165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14963-97-4
Record name 14963-97-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239374
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-methoxyphthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20311165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of dimethyl 3-methoxyphthalate (69.45 g, 0.31 mol) [prepared as per J. Chem. Soc., Perkin Trans. 1, 1989, 391] in water (300 ml) was treated with potassium hydroxide (43.7 g, 0.78 mol) and the mixture was stirred and held at reflux for 4 hours. Upon cooling to room temperature the methanol liberated during the course of the reaction was removed in vacuo, the mixture acidified to pH 2 or below by the addition of 5M hydrochloric acid and evaporated gently in vacuo to induce crystallization. The solid material was filtered off, washed with a little ice cooled water, sucked dry under reduced pressure and dried in a vacuum oven at 50° C. overnight to afford 3-methoxyphthalic acid (51.0 g, 84%) as a colourless solid. 1H NMR (DMSO-d6) 13.05 (2H, br s), 7.48 (2H, m), 7.33 (1H, m), 3.82 (3H, s). MS: [M+H]+ 197.
Quantity
69.45 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
43.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the origin of 3-methoxyphthalic acid in a biological context?

A1: Research reveals that this compound is a degradation product of certain anthracyclines, like doxorubicin, in the presence of oxidizing agents. Specifically, ferrylmyoglobin (MbIV), generated from the reaction of myoglobin (MbIII) with hydrogen peroxide (H2O2), exhibits pseudoperoxidase activity and catalyzes the oxidative degradation of doxorubicin, leading to the formation of this compound. [] This process involves the opening and degradation of the anthracycline's tetracyclic ring structure, primarily targeting the methoxy-substituted ring. []

Q2: Is this compound formation specific to doxorubicin degradation?

A2: No, the formation of this compound is not limited to doxorubicin. Studies demonstrate that other methoxy-substituted anthracyclines also yield this compound upon oxidation by MbIV. [] Interestingly, demethoxy analogs of these anthracyclines, lacking the methoxy substitution, produce simple phthalic acid instead. [] This suggests a crucial role of the methoxy group in dictating the final degradation product.

Q3: Could you elaborate on the significance of this compound formation in the context of anthracycline-induced cardiotoxicity?

A3: Studies suggest that the formation of this compound from anthracyclines like doxorubicin might represent a detoxification pathway. While doxorubicin is known to cause cardiotoxicity, this compound exhibited significantly lower toxicity to H9c2 cardiomyocytes. [, ] In fact, cardiomyocytes tolerated this compound concentrations exceeding those measured in cardiac tissue following doxorubicin treatment. [] This observation, combined with the detection of this compound in both animal models and human cardiac tissue exposed to doxorubicin, points towards a potential protective mechanism against anthracycline-induced cardiotoxicity. [, ]

Q4: Besides its biological relevance, is there any existing research on the chemical synthesis of this compound?

A4: Yes, while not extensively explored in the provided research excerpts, there are reports on the synthesis of this compound and its derivatives. For instance, research highlights a "convenient synthesis of substituted 3-methoxyphthalic acids," suggesting established synthetic routes for this compound. [] Another study focuses on the "facile interconversion of the isomeric acid chlorides derived from half methyl esters of this compound," indicating further investigations into its chemical reactivity and potential synthetic applications. [, ]

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